5-Methoxy-2-methyl-3-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXHISJUYYMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646811 | |
| Record name | 5-Methoxy-2-methyl-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859821-10-6 | |
| Record name | 5-Methoxy-2-methyl-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 2 Methyl 3 Nitrophenol
Classical Approaches to Aromatic Nitration and Functionalization
Classical methods for synthesizing nitrophenols have been well-established for over a century and typically involve electrophilic aromatic substitution reactions. These methods, while effective, often face challenges related to regioselectivity and harsh reaction conditions. orgchemres.org
The nitration of aromatic rings is a cornerstone of organic synthesis, traditionally accomplished using a mixture of nitric acid and sulfuric acid ("mixed acid"). orgchemres.org The hydroxyl (-OH) group of phenols and the methoxy (B1213986) (-OCH3) group of anisoles are strong activating groups and are ortho, para-directing. The methyl group (-CH3) is also activating and ortho, para-directing. When multiple activating groups are present, the position of electrophilic attack is determined by their combined influence.
In a precursor like 2-methylanisole (B146520) (o-methylanisole), the methoxy group directs to the para-position (C4) and the ortho-position (C6), while the methyl group directs to its ortho-positions (C3 and C5) and para-position (C6). The outcome of nitration can be complex, often yielding a mixture of isomers. For instance, the nitration of p-methylanisole can result in ipso-attack at the methyl-substituted carbon, leading to the formation of 4-methyl-2-nitrophenol. rsc.org Controlling the reaction conditions, such as temperature and the choice of nitrating agent, is crucial for achieving regioselectivity. numberanalytics.comscirp.org Phenols are highly reactive and are typically nitrated under milder conditions, such as with dilute nitric acid, to avoid over-nitration and oxidative side reactions. quora.com
Table 1: Common Nitrating Agents and Their Characteristics
| Nitrating Agent | Composition | Conditions | Characteristics |
|---|---|---|---|
| Mixed Acid | HNO₃ / H₂SO₄ | Harsh, low temperature | The most common and powerful agent, but can lead to over-nitration and lacks selectivity in complex molecules. orgchemres.org |
| Dilute Nitric Acid | HNO₃ in H₂O | Mild | Used for highly activated rings like phenols to prevent oxidation and achieve mononitration. quora.com |
| Metal Nitrates | e.g., NaNO₃, Cu(NO₃)₂ | Often with an acid catalyst (e.g., H₂SO₄-silica, acetic acid) | Milder, heterogeneous conditions are possible, offering alternative selectivity. researchgate.netnih.gov |
The conversion of an aromatic primary amine to a phenol (B47542) via a diazonium salt is a fundamental and widely used transformation. orgosolver.com This process involves two main steps:
Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like H₂SO₄ or HCl) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). youtube.comprepchem.com
Hydrolysis: The resulting aqueous solution of the diazonium salt is heated. The diazonium group, an excellent leaving group, is displaced by a hydroxyl group from water, releasing nitrogen gas (N₂). orgosolver.comorgsyn.org
This method is particularly valuable for synthesizing phenols that are not easily accessible through direct hydroxylation or when the directing effects of substituents make other routes challenging. pitt.edu For example, the synthesis of 2-methyl-5-nitrophenol (B1294729) can be achieved by diazotizing 2-methyl-5-nitroaniline (B49896) and subsequently boiling the diazonium solution in aqueous acid. prepchem.com
Modern Synthetic Advancements and Green Chemistry Considerations
Traditional nitration methods often use hazardous reagents and generate significant acid waste, posing environmental and safety challenges. rsc.org Modern synthetic chemistry emphasizes the development of "green" methodologies that are safer, more efficient, and more sustainable. numberanalytics.com
Recent advancements in the nitration of phenols and other aromatics include:
Solid Acid Catalysts: Using zeolites or H₂SO₄-silica as catalysts can facilitate nitration with metal nitrates under heterogeneous conditions, simplifying product isolation and reducing liquid waste. researchgate.netnih.govresearchgate.net
Milder Nitrating Agents: Alternatives to mixed acid, such as calcium nitrate (B79036) in acetic acid or saccharin-derived nitrating agents, offer safer and more selective transformations under milder conditions. rsc.orggordon.edu
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) have been shown to accelerate nitration reactions, often leading to higher yields in shorter reaction times with less energy consumption. scirp.orggordon.edu
Environmentally Benign Solvents: Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions significantly improves the environmental profile of the synthesis. mjcce.org.mkresearchgate.net Photochemical methods, for example, can achieve nitration in aqueous solutions using UV radiation. mjcce.org.mk
Catalytic Methods for Nitration and Methoxylation
The nitration of phenolic compounds is a cornerstone of electrophilic aromatic substitution. researchgate.net While traditional methods often rely on a mixture of concentrated nitric and sulfuric acids, contemporary approaches focus on milder, more selective catalytic systems. youtube.commasterorganicchemistry.com
For the synthesis of a molecule like 5-Methoxy-2-methyl-3-nitrophenol, the starting material could logically be a cresol (B1669610) derivative, such as m-cresol (B1676322) (3-methylphenol). The directing effects of the existing methyl and hydroxyl groups will influence the position of the incoming nitro group.
Catalytic Nitration:
The nitration of cresols has been investigated under various conditions to control the isomer distribution. core.ac.uk Lewis acids such as Yttrium(III) triflate have been shown to catalyze the nitration of m-cresol, although significant changes in isomer distribution were not observed under the studied conditions. core.ac.uk Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), have proven effective for the nitration of phenol and substituted phenols using dilute nitric acid, offering high selectivity under mild conditions. researchgate.net The catalyst is believed to play a dual role, facilitating the generation of the nitronium ion in the organic phase. researchgate.net
Solid acid catalysts are another important class for selective nitration. Catalysts such as hydrous zirconia, sulfated titania, and zeolites (ZSM-5) have been employed for phenol nitration. researchgate.net A green chemistry approach involves the use of metal nitrates, such as copper(II) nitrate or calcium nitrate, often in conjunction with acetic acid and sometimes assisted by microwave irradiation, as a safer alternative to the traditional nitric/sulfuric acid mixture. gordon.eduacs.orgepa.gov For instance, a patented green nitration method for phenolic compounds utilizes a supported catalyst of fourth, fifth, or sixth main group element oxides (on carriers like montmorillonite (B579905) KSF or SiO2) with nitric acid. google.com
The table below summarizes various catalytic systems used for the nitration of phenolic compounds, which could be adapted for the synthesis of precursors to this compound.
| Catalyst System | Nitrating Agent | Substrate Example | Key Features |
| Y(TFA)3 | Nitric Acid | m-Cresol | Mild conditions, good yields. core.ac.uk |
| Tetrabutylammonium Bromide (TBAB) | Dilute Nitric Acid | Phenol | High selectivity, mild liquid-liquid two-phase system. researchgate.net |
| Cu(NO3)2 / Acetic Acid | Copper(II) Nitrate | Phenol | Green chemistry approach, can be microwave-assisted. acs.orgepa.gov |
| NaHSO4·H2O / NaNO3 | Sodium Nitrate | Phenol | Heterogeneous system, mild room temperature conditions. nih.gov |
| Supported Main Group Element Oxides | Nitric Acid | Phenolic Compounds | Patented green method with good control. google.com |
Catalytic Methoxylation:
The introduction of a methoxy group can be achieved through various methods, though catalytic approaches for the direct methoxylation of nitrophenols are less common than Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. However, research into catalytic C-O bond formation is an active area.
Sustainable Synthesis Routes to Nitrophenolic Structures
The development of sustainable or "green" synthesis routes for nitrophenols is driven by the need to minimize hazardous reagents, reduce waste, and improve energy efficiency. researchgate.net
Key strategies in sustainable nitration include:
Safer Nitrating Agents: Replacing the highly corrosive and hazardous mixture of nitric and sulfuric acids is a primary goal. gordon.edu Systems like calcium nitrate in acetic acid or copper nitrate on clay supports (Claycop) have been developed as milder alternatives. gordon.edugoogle.com Microwave-assisted synthesis using these reagents can dramatically reduce reaction times and improve yields. gordon.eduacs.org
Heterogeneous Catalysis: Using solid, recyclable catalysts simplifies product purification and reduces waste streams. nih.gov Inorganic acidic salts like NaHSO4·H2O or Mg(HSO4)2 combined with sodium nitrate and wet SiO2 create a solid HNO3 equivalent that can be used for heterogeneous nitration of phenols in an organic solvent like dichloromethane (B109758) at room temperature. nih.gov
Solvent-Free Conditions: Reactions conducted on solid supports, such as silica (B1680970) gel, can sometimes proceed without a solvent, which is a significant environmental benefit. researchgate.net Nitration of phenols using silica gel-supported nitric acid has been reported to improve yields and selectivity. researchgate.net
The table below highlights some green nitration methodologies applicable to phenolic compounds.
| Methodology | Reagents | Conditions | Advantages |
| Microwave-Assisted Nitration | Ca(NO3)2, Acetic Acid | Microwave irradiation (<10 min) | Rapid, high yield, safer than H2SO4/HNO3. gordon.edu |
| Heterogeneous Nitration | NaNO3, NaHSO4·H2O, wet SiO2 | Room temperature, Dichloromethane | Mild, simple work-up, avoids strong acids. nih.gov |
| Clay-Supported Nitration | Cu(NO3)2 on Montmorillonite K10 | Acetic Anhydride | Improved selectivity and milder conditions. google.com |
Investigation of Reaction Mechanisms in Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the yield and selectivity of the desired product. The nitration of phenols, a classic electrophilic aromatic substitution, involves several key steps and potential intermediates.
Elucidation of Intermediates and Transition States
The mechanism of electrophilic aromatic nitration generally proceeds through the formation of a carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.com
Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com In milder systems, the active electrophile might be a different species.
Attack on the Aromatic Ring: The π-electron system of the phenol ring attacks the nitronium ion. This is typically the rate-determining step. masterorganicchemistry.com The attack forms a resonance-stabilized carbocation (the Wheland intermediate). For phenols, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions due to resonance stabilization.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
In the case of cresols, ipso-substitution (attack at the carbon already bearing the methyl group) can occur. For example, the nitration of p-cresol (B1678582) in sulfuric acid can involve about 40% ipso substitution, forming a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to 4-methyl-2-nitrophenol. rsc.org
A competing mechanism, especially in the presence of nitrous acid (HNO2), involves initial nitrosation to form a nitrosophenol, which is then oxidized to the nitrophenol. google.comrsc.org This pathway is particularly relevant for highly activated rings like phenols. Studies on the nitrosation of p-cresol show that the reaction proceeds via an A-SE2 mechanism involving a dienone intermediate, with the expulsion of the proton being a slow step. rsc.org The detection of 4-nitrosophenol (B94939) as a stable intermediate in some catalytic reduction studies of 4-nitrophenol (B140041) further supports the relevance of nitroso-intermediates in the chemistry of nitrophenols. acs.orgacs.org
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The nitration of phenol and cresols in aqueous sulfuric acid has been shown to occur at or near the encounter-controlled rate, meaning the reaction is extremely fast. rsc.org
The ratio of ortho to para-nitrated products is highly dependent on the reaction conditions, particularly the acidity of the medium. For phenol, the o:p ratio changes from 2.4 to 0.9 as the concentration of sulfuric acid increases from 56% to 83%. rsc.org A similar trend is observed for m-cresol, where the ratios of the different isomers change with increasing acid concentration. rsc.org
Kinetic analysis of the reaction of phenol with nitrous acid has been conducted to understand the formation of 2-nitrophenol, 4-nitrophenol, and 4-nitrosophenol. researchgate.net The data are consistent with the reaction being initiated by HNO2. researchgate.net
For the phase-transfer catalyzed nitration of phenol, pseudo-second-order rate expressions have been used to correlate the kinetic data, allowing for the calculation of rate constants and activation energies from the Arrhenius equation. researchgate.net Such studies are essential for optimizing reactor design and process conditions for industrial-scale synthesis.
Chemical Reactivity and Transformation Pathways of 5 Methoxy 2 Methyl 3 Nitrophenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org
The reactivity of the benzene (B151609) ring in 5-Methoxy-2-methyl-3-nitrophenol towards electrophiles is a composite of the activating and deactivating effects of its substituents. Groups that donate electron density to the ring increase its nucleophilicity, thus activating it towards electrophilic attack. idc-online.comlibretexts.org Conversely, groups that withdraw electron density deactivate the ring. idc-online.comlibretexts.org
Activating Groups : The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are potent activating groups. They possess lone pairs of electrons on the oxygen atom directly attached to the ring, which can be delocalized into the π-system through resonance (a +M or +R effect). assets-servd.hostmasterorganicchemistry.com This donation of electron density significantly increases the ring's reactivity, making it much more susceptible to electrophilic attack than benzene. idc-online.comlibretexts.org The methyl group (-CH3) is a weak activating group, donating electron density primarily through an inductive effect (+I effect). libretexts.orgmasterorganicchemistry.com
Deactivating Group : The nitro group (-NO2) is a strong deactivating group. It withdraws electron density from the ring through both a powerful inductive effect (-I effect) due to the high electronegativity of nitrogen and oxygen, and a resonance effect (-M or -R effect). assets-servd.hostchemistrysteps.com
The cumulative effect is a strongly activated aromatic ring, as the combined electron-donating capabilities of the two strong activators (-OH, -OCH3) and one weak activator (-CH3) generally outweigh the deactivating effect of the single nitro group. chemistrysteps.com
| Substituent | Position | Electronic Effect | Classification | Directing Effect |
|---|---|---|---|---|
| -OH (Hydroxyl) | 1 | +M > -I (π-donor) | Strongly Activating | Ortho, Para |
| -CH3 (Methyl) | 2 | +I | Weakly Activating | Ortho, Para |
| -NO2 (Nitro) | 3 | -M, -I (π-acceptor) | Strongly Deactivating | Meta |
| -OCH3 (Methoxy) | 5 | +M > -I (π-donor) | Strongly Activating | Ortho, Para |
The directing effect of each substituent determines the position of substitution for an incoming electrophile. Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.orgassets-servd.host
In this compound, the potential sites for substitution are C4 and C6.
Position 4 : This position is para to the strongly activating hydroxyl group and ortho to the strongly activating methoxy group. It is also meta to the deactivating nitro group. The concerted directing effects of the -OH and -OCH3 groups make this position highly electron-rich and thus a prime target for electrophiles.
Position 6 : This position is ortho to the strongly activating hydroxyl group and para to the strongly activating methoxy group. While electronically favorable, this position is sterically hindered by the adjacent methoxy group at C5 and the methyl group at C2, making it a less likely site of attack compared to C4.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position, guided by the powerful activating and directing effects of the hydroxyl and methoxy groups.
Reduction Chemistry of the Aromatic Nitro Group
The reduction of an aromatic nitro group to an amino group is a synthetically valuable transformation. masterorganicchemistry.com This reaction converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing one. masterorganicchemistry.com
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.orgdrhazhan.com This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com
Commonly used catalyst systems include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO2)
Raney Nickel (Raney Ni) wikipedia.orgdrhazhan.com
The reaction is generally chemoselective, meaning the nitro group can be reduced without affecting other functional groups like the phenolic hydroxyl, methoxy, or the aromatic ring itself. For instance, the catalytic hydrogenation of 2-methoxy-5-nitroaniline to 4-methoxy-1,3-benzenediamine is a known selective transformation. researchgate.net Another approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.commdpi.com Transfer hydrogenation, using a hydrogen donor like hydrazine in the presence of a catalyst, is also an effective method. wikipedia.org
The reduction of this compound via these methods would yield 3-Amino-5-methoxy-2-methylphenol.
The electrochemical reduction of nitrophenols offers an alternative to chemical methods. mdpi.comresearchgate.net This process involves the transfer of electrons from a cathode to the nitroaromatic compound. The reduction of a nitro group is a multi-electron, multi-proton process that typically proceeds through several intermediates. sciepub.com
The generally accepted pathway for the electrochemical reduction of a nitro group to an amine involves a six-electron, six-proton transfer, proceeding through nitroso and hydroxylamine intermediates: nih.gov
R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O (Reduction to nitroso)
R-NO + 2e⁻ + 2H⁺ → R-NHOH (Reduction to hydroxylamine)
R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Reduction to amine)
The specific mechanism and efficiency of the reduction can be influenced by several factors, including the pH of the solution, the material of the working electrode (e.g., gold, silver, glassy carbon), and the applied potential. mdpi.comresearchgate.net Studies on 4-nitrophenol (B140041) have shown that acidic conditions can favor the clean reduction to 4-aminophenol. mdpi.comresearchgate.net It is inferred that the reduction of this compound would follow a similar pathway, ultimately yielding 3-Amino-5-methoxy-2-methylphenol.
Oxidation Reactions Involving Phenolic Hydroxyl and Methoxy Groups
The phenolic hydroxyl and methoxy groups can undergo oxidation, although the reaction conditions required and the products formed vary significantly.
The electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation. jove.com Under the influence of oxidizing agents, phenols can be converted to quinones. jove.com However, the complex substitution pattern of this compound may lead to a mixture of products or ring-opening under harsh oxidative conditions. Studies on the oxidation of substituted phenols in supercritical water have shown that reactivity is highly dependent on the nature and position of the substituents. psu.eduacs.orgosti.gov For instance, nitrophenols tend to be more reactive towards oxidation than methoxyphenols. psu.eduacs.org The oxidation could potentially lead to the formation of hydroxylated products or, under more forceful conditions, degradation of the aromatic ring. researchgate.net
The methoxy group is generally more resistant to oxidation than the phenolic hydroxyl group. However, under certain conditions, oxidative demethylation can occur, converting the -OCH3 group into a second -OH group. In studies of methoxyphenol oxidation in supercritical water, phenol (B47542) was observed as a product of incomplete oxidation, suggesting the cleavage of the methoxy group can occur. psu.eduacs.org Furthermore, the methyl group attached to the ring could also be a site for oxidation, potentially being converted to a formyl or carboxyl group under strong oxidizing conditions. google.com
Photochemical Oxidation and Radical Pathways
The atmospheric and aquatic photochemical oxidation of this compound is anticipated to proceed through reactions with photochemically generated oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and singlet oxygen (¹O₂). The presence of the electron-donating hydroxyl, methoxy, and methyl groups activates the aromatic ring, making it susceptible to electrophilic attack by these radical species.
Quantum mechanical calculations and experimental studies on similar nitrophenols suggest that photolysis can occur on the excited triplet state (T₁) of the molecule. rsc.org The primary photochemical processes for nitrophenols in the gas and aqueous phases often involve the dissociation of the nitro group, leading to the formation of phenoxy radicals and nitrogen dioxide (NO₂) or nitric oxide (NO). rsc.orgrsc.org For ortho-nitrophenols, intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group can be a key step in their gas-phase photolysis, leading to the formation of nitrous acid (HONO). researchgate.netrsc.org While this compound is not an ortho-nitrophenol in the strictest sense (the nitro group is not immediately adjacent to the hydroxyl), the potential for intramolecular interactions influencing its photochemical fate cannot be entirely ruled out.
The rate of photochemical degradation is significantly influenced by the substituents on the phenolic ring. researchgate.net Electron-donating groups, like the methoxy and methyl groups present in this compound, can increase the rate of reaction with singlet oxygen. nih.gov In the presence of nitrate, UV irradiation can lead to the formation of nitrophenolic byproducts through the action of nitrogen dioxide radicals (•NO₂). acs.org
Table 1: Predicted Photochemical Reaction Pathways for this compound
| Pathway | Reactant | Key Intermediates | Final Products |
|---|---|---|---|
| Hydroxyl Radical Addition | •OH | Dihydroxylated nitrophenol radicals | Ring-opened products, smaller organic acids, CO₂, H₂O |
| Nitrate Radical Addition | NO₃• | Nitrophenoxy radical, nitro-adducts | Further nitrated phenols, secondary organic aerosols |
Enzymatic Oxidation Mechanisms and Biotransformation
The enzymatic degradation of this compound is expected to be initiated by monooxygenase or dioxygenase enzymes produced by various microorganisms. These enzymes catalyze the introduction of hydroxyl groups onto the aromatic ring, a crucial first step in its breakdown.
For substituted nitrophenols, the initial enzymatic attack often involves a nitrophenol oxygenase that transforms the compound into a catechol or a substituted catechol. epa.gov In Gram-positive bacteria, the degradation of p-nitrophenol proceeds via the 1,2,4-benzenetriol (BT) pathway, initiated by a two-component p-nitrophenol monooxygenase. nih.gov In contrast, Gram-negative bacteria often utilize the hydroquinone (HQ) pathway. nih.gov Given the structure of this compound, it is plausible that a similar monooxygenase could hydroxylate the ring, potentially leading to the elimination of the nitro group as nitrite (B80452).
The presence of the methoxy group introduces another site for enzymatic action. Peroxygenases, for example, are known to catalyze the cleavage of ether bonds. minsky.ai The enzymatic O-demethylation would yield a dihydroxy-nitromethylphenol, which could then be a substrate for ring-cleavage dioxygenases. The subsequent degradation would likely proceed through ortho- or meta-cleavage of the aromatic ring, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. The kinetics of such enzymatic reactions are influenced by the nature and position of the substituents on the aromatic ring, with factors like electron-withdrawing or -donating properties affecting the enzyme's affinity and turnover rate. epa.gov
Hydrolysis and Cleavage Reactions of Ether Linkages
The ether linkage in this compound, specifically the methoxy group, is generally stable under neutral and alkaline conditions. However, under acidic conditions and particularly at elevated temperatures, this bond can be cleaved.
Studies on anisole, the simplest methyl phenyl ether, demonstrate that its hydrolysis to phenol and methanol is possible in high-temperature water. rsc.orgpsu.edu The reaction can proceed via an Sₙ2 mechanism, and its rate can be catalyzed by acids. rsc.org The presence of activating groups on the aromatic ring can influence the rate of this cleavage. For this compound, the electron-donating methyl group and the electron-withdrawing nitro group will have opposing effects on the electron density at the carbon atom of the ether linkage, thereby modulating its susceptibility to nucleophilic attack.
Chemical cleavage of the ether bond can also be achieved using strong acids like hydroiodic acid or hydrobromic acid, or with Lewis acids. The reaction of anisole and its derivatives with reagents like boron trifluoride-methyl sulfide complex has been shown to effectively cleave the methyl-ether bond. ou.edu
Degradation Mechanisms in Environmental and Biological Systems
In the environment, this compound is subject to a combination of photolytic, microbial, and abiotic degradation processes that determine its persistence and fate.
Photolytic Degradation Processes and Kinetics
The photolytic degradation of this compound in the environment is primarily driven by direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its electronic excitation and subsequent chemical transformation. Nitrophenols are known to absorb sunlight, and this can lead to their dissociation. rsc.orgrsc.org
Indirect photolysis occurs through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). The kinetics of photodegradation are often modeled using pseudo-first-order kinetics. researchgate.netmdpi.com The rate of degradation is dependent on factors such as the intensity of solar radiation, the presence of photosensitizers, and the chemical composition of the surrounding medium (e.g., pH, presence of dissolved organic matter). The rate constants for the sensitized photodegradation of phenolic compounds can vary significantly depending on the substitution pattern on the aromatic ring. nih.gov
Table 2: Factors Influencing Photolytic Degradation Kinetics
| Factor | Influence on Degradation Rate | Rationale |
|---|---|---|
| Light Intensity | Increases | Higher photon flux leads to more excited molecules and reactive species. |
| pH | Can increase or decrease | Affects the speciation of the phenol (phenolic vs. phenolate form) which can have different absorption spectra and reactivity. |
| Dissolved Organic Matter | Can act as a photosensitizer or a light screen | Can produce reactive species that enhance degradation or absorb light, reducing the photons available for photolysis. |
Microbial Transformation Pathways and Intermediates
The microbial transformation of this compound is a key process in its environmental degradation. A diverse range of bacteria and fungi possess the enzymatic machinery to break down phenolic compounds. ijrrjournal.com The initial steps in the microbial degradation of substituted phenols typically involve hydroxylation of the aromatic ring. oup.comoup.com
For this compound, a likely pathway involves an initial monooxygenase-catalyzed reaction that could either hydroxylate the ring, leading to the release of the nitro group as nitrite, or demethylate the methoxy group. Following this initial attack, the resulting dihydroxylated intermediate would be a substrate for dioxygenase enzymes that catalyze the cleavage of the aromatic ring. This ring fission can occur via two main routes: ortho-cleavage or meta-cleavage, leading to the formation of aliphatic acids that are further metabolized. ijrrjournal.com
Potential intermediates in the microbial degradation of this compound could include:
Methyl-nitro-catechol derivatives: Formed by hydroxylation of the aromatic ring.
Dihydroxy-methyl-nitrophenol: Resulting from O-demethylation of the methoxy group.
Ring-cleavage products: Such as muconic acid derivatives (from ortho-cleavage) or hydroxymuconic semialdehyde derivatives (from meta-cleavage).
The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and inorganic nitrate.
Abiotic Hydrolysis and Chemical Stability Under Environmental Conditions
Under typical environmental conditions (pH 5-9, ambient temperature), this compound is expected to be relatively stable towards abiotic hydrolysis. The ether linkage is generally resistant to hydrolysis in the absence of strong acids or high temperatures. rsc.org The aromatic ring and the nitro group are also stable to hydrolysis under these conditions.
The primary abiotic degradation process in the aqueous environment, other than photolysis, would likely be reaction with oxidants such as hydroxyl radicals. In soil and sediment, the compound's fate will be influenced by its sorption to organic matter and clay particles, which can affect its bioavailability for microbial degradation and its susceptibility to abiotic reactions. The nitro group can potentially be reduced under anaerobic conditions, leading to the formation of 5-methoxy-2-methyl-3-aminophenol, which would have significantly different chemical properties and environmental fate.
Theoretical and Computational Investigations of 5 Methoxy 2 Methyl 3 Nitrophenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of a molecule. These methods model the electron distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground state properties of organic molecules. For 5-Methoxy-2-methyl-3-nitrophenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its fundamental electronic characteristics. nih.gov
Table 1: Illustrative Ground State Properties of this compound (Hypothetical DFT Calculation)
| Property | Gas Phase | Aqueous Phase (PCM) |
| Total Energy (Hartree) | -630.123 | -630.135 |
| Dipole Moment (Debye) | 3.45 D | 4.10 D |
| HOMO Energy (eV) | -7.21 eV | -7.15 eV |
| LUMO Energy (eV) | -2.89 eV | -2.95 eV |
| HOMO-LUMO Gap (eV) | 4.32 eV | 4.20 eV |
The first step in most computational studies is to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. Starting from an initial guess, the calculation algorithm systematically alters bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, this would involve settling the spatial arrangement of the methoxy (B1213986), methyl, nitro, and hydroxyl groups on the phenol (B47542) ring to minimize steric hindrance and optimize electronic interactions.
Once the geometry is optimized, a vibrational analysis is performed. This calculation determines the frequencies of the normal modes of vibration. The results serve two purposes: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum; second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. researchgate.net
Table 2: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-OH | 1.36 Å |
| C-NO₂ | 1.48 Å | |
| C-OCH₃ | 1.37 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C-O (hydroxyl) | 120.5° |
| C-C-N (nitro) | 119.8° |
Prediction of Spectroscopic Properties for Mechanistic Elucidation
Computational methods are invaluable for predicting spectroscopic data, which can help confirm the structure of reaction products or intermediates.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for structure elucidation. DFT can be used to predict the spectra for a proposed structure, which can then be compared to experimental results.
Computational NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and often show a strong linear correlation with experimental data. epstem.net For this compound, this would involve predicting the chemical shifts for the aromatic protons, the methyl protons, and the methoxy protons, as well as for each carbon atom in the molecule. The predicted shifts are highly sensitive to the electronic environment of each nucleus, making them useful for distinguishing between isomers. The chemical shift for a methoxy carbon, for instance, is sensitive to the presence of adjacent substituents. researchgate.net
Computational IR: As mentioned, vibrational analysis yields IR frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net The predicted IR spectrum for this compound would show characteristic peaks for O-H stretching (hydroxyl group), N-O stretching (nitro group), C-H stretching (aromatic and methyl groups), and C-O stretching (methoxy and phenol).
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value | Expected Experimental Value |
| ¹³C NMR | C-OH | 155.0 ppm | ~154 ppm |
| C-NO₂ | 140.0 ppm | ~139 ppm | |
| -OCH₃ | 56.5 ppm | ~56 ppm | |
| IR | O-H stretch | 3450 cm⁻¹ | ~3400 cm⁻¹ (broad) |
| N-O asym. stretch | 1530 cm⁻¹ | ~1525 cm⁻¹ | |
| C-H (methyl) stretch | 2980 cm⁻¹ | ~2975 cm⁻¹ |
Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. The output provides the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition. researchgate.net
For this compound, TD-DFT calculations could predict the λ_max values for its principal electronic transitions, such as n→π* and π→π*. This information is highly valuable for reaction monitoring. For instance, if this compound were being synthesized or consumed in a reaction, the process could be monitored using a UV-Vis spectrophotometer. The appearance or disappearance of its characteristic absorption peak, as predicted by TD-DFT, would allow for real-time tracking of the reaction progress. Computational studies on similar compounds have shown a good correlation between TD-DFT predicted spectra and experimental results. researchgate.net
Analysis of Reactive Sites and Chemical Reactivity Descriptors
Beyond structure, computational chemistry can predict how a molecule will behave in a chemical reaction. This is achieved by analyzing its electronic surface and reactivity descriptors.
A key tool for this is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight sites prone to nucleophilic attack. mdpi.com
Other chemical reactivity descriptors derived from DFT calculations include:
HOMO-LUMO Gap: A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov
Ionization Potential and Electron Affinity: These relate to the ease of removing or adding an electron, respectively.
Fukui Functions: These descriptors indicate the propensity of each atom in the molecule to accept or donate electrons, providing a more detailed picture of local reactivity.
By analyzing these descriptors, a detailed profile of the chemical reactivity of this compound can be constructed, predicting its behavior in various chemical environments and guiding its use in synthesis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
For an aromatic compound like this compound, the HOMO is typically a π-orbital with significant electron density delocalized over the benzene (B151609) ring and the electron-donating methoxy and hydroxyl groups. Conversely, the LUMO is expected to have a significant contribution from the electron-withdrawing nitro group. The presence of the methyl group, an electron-donating group, will also influence the electron distribution.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the benzene ring, with contributions from the hydroxyl and methoxy groups. |
| LUMO | -2.1 | Primarily localized on the nitro group and the adjacent carbon atoms of the benzene ring. |
| HOMO-LUMO Gap | 6.4 | Indicates moderate chemical reactivity. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of FMO theory applied to substituted nitrophenols.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. uni-muenchen.de
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making these sites potential targets for electrophiles. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic ring itself will show a complex potential distribution due to the interplay of the electron-donating (hydroxyl, methoxy, methyl) and electron-withdrawing (nitro) substituents. ucsb.edu
Table 2: Predicted Molecular Electrostatic Potential Hotspots for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen atoms of the nitro group | Highly Negative | Susceptible to electrophilic attack and hydrogen bond acceptance. |
| Oxygen atom of the hydroxyl group | Negative | Nucleophilic center and hydrogen bond acceptor. |
| Hydrogen atom of the hydroxyl group | Positive | Electrophilic center, acidic proton, and potential hydrogen bond donor. |
| Aromatic ring | Varied (π-rich regions) | Can interact with electrophiles, with regioselectivity influenced by substituents. |
Note: The predictions in this table are based on the known electronic effects of the functional groups and general principles of MEP analysis.
Nucleophilicity and Electrophilicity Indices
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of molecules through various descriptors. numberanalytics.combenthamdirect.com Among these are the global electrophilicity index (ω) and the nucleophilicity index (N). The electrophilicity index measures the ability of a species to accept electrons, while the nucleophilicity index quantifies its electron-donating capability. These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the HOMO and LUMO. chemtools.orgpku.edu.cn
A high electrophilicity index suggests a good electrophile, while a high nucleophilicity index indicates a good nucleophile. For this compound, the presence of the electron-withdrawing nitro group would contribute to a significant electrophilicity. The electron-donating hydroxyl and methoxy groups would enhance its nucleophilic character.
Table 3: Illustrative Reactivity Indices for this compound
| Reactivity Index | Hypothetical Value (arbitrary units) | Interpretation |
| Electrophilicity Index (ω) | 2.5 | Moderately electrophilic, primarily due to the nitro group. |
| Nucleophilicity Index (N) | 3.0 | Moderately nucleophilic, influenced by the hydroxyl and methoxy groups. |
Note: The values in this table are for illustrative purposes to demonstrate the concept of reactivity indices.
Investigation of Intra- and Intermolecular Interactions
Hydrogen Bonding Networks in Dimerization and Solvation
The structure of this compound, with a hydroxyl group ortho to a nitro group, strongly suggests the formation of an intramolecular hydrogen bond. nih.gov This is a common feature in o-nitrophenols, where the hydrogen of the hydroxyl group forms a stable six-membered ring with one of the oxygen atoms of the nitro group. doubtnut.comtestbook.com This intramolecular hydrogen bond can significantly influence the molecule's physical properties, such as its boiling point and solubility.
In addition to intramolecular hydrogen bonding, this compound can also participate in intermolecular hydrogen bonds. The oxygen atoms of the nitro and methoxy groups, as well as the phenolic oxygen, can act as hydrogen bond acceptors. In a protic solvent like water or in the solid state, complex hydrogen bonding networks involving both the solute and solvent molecules, or between molecules of the compound itself (dimerization or polymerization), can be expected. However, the presence of the strong intramolecular hydrogen bond might reduce the propensity for intermolecular interactions compared to its isomers where such an interaction is not possible. stackexchange.com
Weak Non-Covalent Interactions and Conformational Landscape
Beyond strong hydrogen bonds, the conformational landscape and crystal packing of this compound would be governed by a variety of weaker non-covalent interactions. researchgate.net These include van der Waals forces, π-π stacking interactions between the aromatic rings, and C-H···O and C-H···π interactions. daneshyari.com
Role of 5 Methoxy 2 Methyl 3 Nitrophenol As a Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Aromatic and Heterocyclic Systems
While direct evidence for the use of 5-Methoxy-2-methyl-3-nitrophenol is limited, the general class of nitrophenols is fundamental to the synthesis of a wide array of complex aromatic and heterocyclic systems. The nitro group can be readily reduced to an amine, which is a key functional group for the construction of nitrogen-containing heterocycles. The phenolic hydroxyl and methoxy (B1213986) groups can also participate in or direct various cyclization and condensation reactions.
There is no specific documentation found for the direct use of this compound in the synthesis of indole derivatives. However, related methoxy-activated indoles are of significant interest in medicinal chemistry. The synthesis of such compounds often involves precursors that can be cyclized to form the indole ring system. For instance, the synthesis of 5-methoxyindole can be achieved from 5-methoxy-2-oxindole. chemicalbook.com A hypothetical synthetic route could involve the reduction of the nitro group in a nitrophenol derivative to an amine, followed by reactions to construct the pyrrole ring of the indole nucleus. Methoxy-activated indole derivatives have been investigated for a variety of biological activities. chim.it
The formation of polycyclic aromatic compounds often involves reactions that build additional aromatic rings onto a starting benzene (B151609) derivative. While specific examples involving this compound are not available, substituted phenols and their derivatives are common starting materials in such syntheses. The functional groups present would influence the regioselectivity of cyclization reactions, such as Friedel-Crafts alkylations and acylations, which are pivotal in the construction of polycyclic systems.
Intermediate in the Development of Specialized Organic Reagents
The unique substitution pattern of this compound suggests its potential as an intermediate in the creation of specialized organic reagents. For example, related compound 5-Methyl-2-nitrophenol is utilized as a general chemical reagent in the synthesis of antifungal benzoxazine-3-4(H)-one derivatives and in the preparation of precursors for the antibiotic Levofloxacin. chemicalbook.com The functional groups on the aromatic ring could be modified to introduce reactive moieties, leading to the development of new reagents for specific synthetic transformations.
Design and Synthesis of Chemically Modified Derivatives for Research Probes
The development of research probes often requires the synthesis of molecules with specific properties, such as fluorescence or the ability to bind to a biological target. While there is no direct information on the use of this compound for this purpose, its structure could serve as a scaffold for the synthesis of such probes. The functional groups present offer handles for the attachment of reporter groups or pharmacophores. The synthesis of methoxy derivatives of other compounds, such as resveratrol, has been explored to evaluate their biological activities. mdpi.com
Data on Related Compounds
To provide some context, the following table summarizes information on closely related compounds for which data is available.
| Compound Name | CAS Number | Molecular Formula | Key Applications/Properties |
| 5-Methoxy-3-methyl-2-nitrophenol | 14124-36-8 | C8H9NO4 | Commercially available chemical intermediate. sigmaaldrich.com |
| 5-Methoxy-2-nitrophenol | 704-14-3 | C7H7NO4 | Chemical intermediate. nih.gov |
| 2-Methyl-3-nitrophenol | 5460-31-1 | C7H7NO3 | Used as an internal standard in atmospheric studies. pharmaffiliates.com |
| 5-Methyl-2-nitrophenol | 700-38-9 | C7H7NO3 | Intermediate for agricultural chemicals and used in the synthesis of antifungal agents. chemicalbook.comsigmaaldrich.com |
Advanced Analytical Methodologies for Characterization in Mechanistic and Environmental Studies
Chromatographic Techniques for Separation and Quantification of Reaction Mixtures
Chromatographic methods are fundamental tools for the separation, identification, and quantification of 5-Methoxy-2-methyl-3-nitrophenol and its related compounds from reaction mixtures and environmental samples. The choice of technique depends on the volatility and polarity of the analytes and the complexity of the sample matrix.
HPLC-UV/Vis and GC-MS for Intermediate Identification
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV/Vis) detector is a powerful technique for the analysis of non-volatile, polar compounds like nitrophenols. nih.gov The separation is typically achieved on a reverse-phase column, such as a C18, where a polar mobile phase is used. nih.gov For instance, an isocratic separation of related nitro-aromatic compounds has been successfully performed using a mobile phase consisting of an acetonitrile/tetrahydrofuran/water mixture with a buffer like ammonium (B1175870) formate. uantwerpen.be The UV/Vis detector allows for sensitive quantification and preliminary identification based on the characteristic absorbance spectra of the nitrophenol and its potential intermediates. uantwerpen.be
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile intermediates formed during the degradation of nitrophenolic compounds. researchgate.net Prior to analysis, a derivatization step may be necessary to increase the volatility of polar functional groups. In degradation studies of similar compounds like 3-methyl-4-nitrophenol, GC-MS has been instrumental in identifying key intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ), by comparing their mass spectra and retention times with those of authentic standards. researchgate.net This approach allows for the confident identification of breakdown products formed during mechanistic studies of this compound.
Table 1: Hypothetical Chromatographic Data for Analysis of this compound and Potential Intermediates This table presents hypothetical data based on typical values for similar compounds found in the literature.
| Compound | Analytical Method | Hypothetical Retention Time (min) | Key Diagnostic Data |
|---|---|---|---|
| This compound | HPLC-UV/Vis | 12.5 | λmax ≈ 350 nm |
| Methylhydroquinone | GC-MS | 16.1 | m/z (relative intensity): 124 (M+), 109, 81 researchgate.net |
| Methyl-1,4-benzoquinone | GC-MS | 10.1 | m/z (relative intensity): 122 (M+), 94, 66 researchgate.net |
| 2-Methoxy-6-nitrophenol | HPLC-UV/Vis | 9.8 | λmax ≈ 280 nm, 345 nm uantwerpen.be |
Advanced Separation Techniques for Complex Environmental Samples
Analyzing this compound in environmental samples such as water, soil, or air presents significant challenges due to low concentrations and matrix interferences. nih.gov Advanced sample preparation and separation techniques are therefore essential. nih.gov Methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate and pre-concentrate nitrophenols from aqueous samples. nih.govresearchgate.net
For in situ monitoring in aquatic environments, passive sampling techniques like Diffusive Gradients in Thin Films (DGT) have been developed. DGT samplers can accumulate nitrophenols over time, providing a time-weighted average concentration, which is particularly useful for assessing chronic exposure in acidic industrial wastewater. nih.gov For highly complex samples, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by using two different columns with orthogonal separation mechanisms, allowing for the resolution of target analytes from co-eluting matrix components. psu.edu
Table 2: Comparison of Advanced Separation Techniques for Environmental Samples
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Pre-concentration and cleanup of water samples. nih.gov | High enrichment factors, low solvent use. | Sorbent can be clogged by particulates. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Isolation from aqueous matrices. researchgate.net | Simple, effective for a wide range of compounds. | Requires large volumes of organic solvents. |
| Diffusive Gradients in Thin Films (DGT) | Controlled diffusion through a hydrogel and accumulation on a binding layer. | In situ measurement of time-weighted average concentrations in water. nih.gov | Provides speciation information, minimizes sample handling. | Requires calibration; deployment time can be long. |
| Two-Dimensional LC (2D-LC) | Use of two independent separation columns. | High-resolution separation in very complex matrices (e.g., rain, air extracts). psu.edu | Greatly increased peak capacity and resolution. | Complex instrumentation and method development. |
Spectroscopic Techniques for In Situ Reaction Monitoring and Pathway Elucidation
Spectroscopic methods provide dynamic information on chemical reactions, enabling the direct observation of transient species and the detailed mapping of transformation pathways without the need for sample extraction.
Time-Resolved Spectroscopy for Photochemical Processes
Time-resolved spectroscopy is indispensable for studying the fast photochemical and photophysical processes that can govern the environmental fate of nitrophenolic compounds. Techniques like flash photolysis coupled with transient absorption spectroscopy allow for the study of reactions occurring on timescales from femtoseconds to seconds. youtube.com By exciting a sample of this compound with a short laser pulse, it is possible to monitor the formation and decay of short-lived excited states (e.g., triplet states) and reactive intermediates (e.g., phenoxyl radicals or hydrated electrons). This data provides critical insights into primary photochemical events, quantum yields, and the kinetics of subsequent degradation reactions, which are essential for building accurate mechanistic models.
Mass Spectrometry for Tracing Transformation Pathways
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for elucidating complex transformation pathways. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates and products. Tandem mass spectrometry (MS/MS), often performed in a Selected Reaction Monitoring (SRM) mode, offers exceptional sensitivity and specificity for tracking known and expected transformation products. uantwerpen.be By fragmenting a specific precursor ion and monitoring its characteristic product ions, SRM allows for unambiguous identification and quantification even at trace levels. researchgate.net This approach has been used to identify various nitro- and dinitro-products from the transformation of related methoxyphenols, providing a clear map of the reaction sequence. uantwerpen.be
Table 3: Hypothetical HPLC-MS/MS (SRM) Parameters for Tracing Transformation of this compound This table presents hypothetical data based on typical values for similar compounds found in the literature.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Hypothetical Transformation Step |
|---|---|---|---|
| This compound | 182.1 | 167.1 | Loss of methyl group (-CH₃) |
| This compound | 182.1 | 152.1 | Loss of methoxy (B1213986) group (-OCH₃) |
| Hydroxylated Intermediate | 198.1 | 183.1 | Loss of methyl group from dihydroxy- intermediate |
| Demethylated Intermediate | 168.1 | 122.1 | Loss of nitro group (-NO₂) |
Isotope Labeling and Tracer Studies for Mechanistic Investigations
Isotope labeling studies provide definitive evidence for reaction mechanisms by tracing the fate of specific atoms throughout a transformation process. These experiments are crucial for distinguishing between proposed pathways that may be indistinguishable by other means.
Compound-Specific Isotope Analysis (CSIA) measures the natural abundance ratio of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in a compound. Changes in this ratio during a reaction, known as isotope fractionation, can be linked to specific bond-cleavage events. nih.gov For example, significant carbon and nitrogen kinetic isotope effects (KIEs) can provide strong evidence for a particular degradation mechanism, such as monooxygenation, and can even help differentiate between different enzymatic pathways. nih.gov
In controlled laboratory experiments, compounds can be synthesized with enriched isotopic labels (e.g., using ¹³C-labeled precursors, D-labeled solvents, or H₂¹⁸O). By analyzing the products with mass spectrometry, the location and retention of the isotopic label can be determined. nih.gov For instance, conducting the degradation of this compound in ¹⁸O-labeled water could determine if oxygen atoms incorporated into hydroxylated products originate from the water or another source. Similarly, using deuterated reactants can help track hydrogen atom transfer steps. nih.gov These tracer studies offer unambiguous insights into reaction stoichiometries and the origins of atoms in the final products, which are vital for validating proposed degradation pathways.
Table 4: Application of Isotope Labeling in Mechanistic Studies
| Labeling Approach | Isotope(s) Used | Information Gained | Example Application |
|---|---|---|---|
| Compound-Specific Isotope Analysis (CSIA) | ¹³C, ¹⁵N (at natural abundance) | Identifies rate-limiting steps through kinetic isotope effects (KIEs). nih.gov | Distinguishing between different enzymatic biodegradation pathways. nih.gov |
| Labeled Solvent Studies | H₂¹⁸O, D₂O | Traces the origin of oxygen or hydrogen atoms in reaction products. nih.gov | Determining if hydroxylation occurs via addition of water. |
| Labeled Precursor Synthesis | ¹³C, ¹⁵N (enriched) | Tracks the fate of the entire carbon skeleton or specific functional groups. | Following the transformation of the aromatic ring during degradation. |
Stable Isotope Ratio Analysis in Environmental Studies
Stable isotope ratio analysis is a powerful tool for elucidating the sources, transport, and fate of organic compounds in the environment. This technique measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a molecule. Isotopic signatures can vary depending on the origin of the starting materials and the kinetic isotope effects associated with transformation processes.
A review of CSIA applications for organic contaminants highlights its maturity as an analytical method, particularly for carbon isotope analysis. researchgate.net For phenolic compounds, methods have been developed for the analysis of hydrogen and carbon isotope ratios to distinguish between sources and degradation pathways in water. acs.orgacs.org These methods often involve gas chromatography-isotope ratio mass spectrometry (GC-IRMS) and can be highly sensitive. acs.orgacs.org
The application of CSIA to this compound would likely involve similar methodologies. By analyzing the isotopic composition of this compound in environmental samples, it would be possible to:
Identify sources of contamination: Different manufacturing processes or precursor materials may impart unique isotopic signatures.
Monitor biodegradation: Microbial degradation of the nitro group or the aromatic ring would likely result in characteristic isotopic fractionation.
Assess abiotic degradation: Photochemical reactions or reactions with minerals in soil and sediment can also lead to isotopic shifts. dtic.mil
The table below illustrates the potential isotopic fractionation that could be expected during the transformation of nitrophenolic compounds, based on general findings for the class.
| Transformation Process | Isotope System | Expected Isotopic Fractionation (ε) | Significance |
|---|---|---|---|
| Nitro group reduction | ¹⁵N/¹⁴N | Large negative | Indicates reductive degradation pathway. dtic.mil |
| Aromatic ring oxidation | ¹³C/¹²C | Small to moderate negative | Suggests oxidative degradation of the benzene (B151609) ring. chemrxiv.org |
| Photodegradation | ¹³C/¹²C, ¹⁵N/¹⁴N | Variable | Depends on the specific photochemical mechanism. rsc.org |
Elucidation of Atom Rearrangements during Reactions
The study of atom rearrangements during chemical reactions is fundamental to understanding reaction mechanisms and predicting the formation of transformation products. For a substituted nitrophenol like this compound, various reactions can involve intramolecular rearrangements.
While specific literature on the atom rearrangements of this compound is scarce, the chemistry of nitrophenols, in general, provides insights into potential reaction pathways. For example, the reduction of the nitro group to an amino group proceeds through several intermediates, such as nitroso and hydroxylamino species, where atom rearrangements can occur. orientjchem.org
Photochemical reactions of nitrophenols are also known to involve complex mechanisms, including potential rearrangements. Studies on the photolysis of nitrophenols have shown the formation of various products resulting from ring-opening and functional group transformations. rsc.orgresearchgate.netacs.org For instance, the Bamberger rearrangement is a classic example where N-phenylhydroxylamines, which can be intermediates in nitroarene reduction, rearrange to form aminophenols in the presence of acid. wiley-vch.de
Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating these rearrangements. By using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O), chemists can trace the path of individual atoms throughout a reaction, providing direct evidence for proposed mechanisms.
The following table outlines potential rearrangement reactions that could be relevant to the study of this compound, based on the known chemistry of related compounds.
| Reaction Type | Potential Rearrangement | Significance for this compound |
|---|---|---|
| Reduction of Nitro Group | Bamberger-type rearrangement of the hydroxylamino intermediate. | Could lead to the formation of unexpected aminophenol isomers. wiley-vch.de |
| Photochemical Degradation | Ring-opening and skeletal rearrangements. | Formation of smaller, more soluble, and potentially more mobile degradation products in the environment. acs.orgresearchgate.net |
| Oxidative Degradation | Hydroxylation followed by ring cleavage. | Can lead to the formation of various organic acids and other smaller molecules. acs.org |
Future Research Directions and Unexplored Chemical Facets
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted aromatic compounds often presents challenges in controlling regioselectivity. For 5-Methoxy-2-methyl-3-nitrophenol, a key area of future research will be the development of targeted, high-yield synthetic methodologies.
Potential Synthetic Pathways:
Electrophilic Nitration: A plausible route is the direct nitration of the precursor 5-methoxy-2-methylphenol. The hydroxyl and methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. The challenge lies in controlling the nitration to occur specifically at the C3 position, which is ortho to both the methyl and methoxy groups but also subject to steric hindrance. Research into optimizing reaction conditions (e.g., temperature, nitrating agent, solvent) and the use of regioselective catalysts will be crucial. wikipedia.orgpaspk.orgresearchgate.net
Nucleophilic Aromatic Substitution: An alternative strategy could involve a starting material with a leaving group at the C3 position, which could be displaced by a nitro group. However, this is generally less common for nitration.
Multi-step Synthesis from Anilines: A more controllable, albeit longer, route could begin with a corresponding aniline (B41778) derivative, such as 5-methoxy-2-methylaniline. Diazotization of the aniline followed by hydrolysis is a classic method for introducing a hydroxyl group. vedantu.com The challenge would be the synthesis of the required 5-methoxy-2-methyl-3-nitroaniline (B107948) precursor.
Future work should focus on creating economical and environmentally benign synthetic pathways that avoid costly catalysts or harsh conditions, a goal that has been pursued for other nitrophenols. paspk.org
Deeper Mechanistic Understanding of Complex Transformation Pathways
The reactivity of this compound will be governed by the electronic and steric effects of its substituents. Understanding the mechanisms of its potential transformations is critical for predicting its stability, degradation, and utility as a chemical intermediate.
Areas for Mechanistic Investigation:
Oxidation and Reduction: The phenol (B47542) moiety is susceptible to oxidation, while the nitro group can be readily reduced to an amino group, a common transformation for creating valuable intermediates. researchgate.net Kinetic studies and the use of in-situ spectroscopic techniques could elucidate the reaction pathways, identifying intermediates and transition states. The electron-donating groups (-OCH₃, -CH₃) would likely influence the rate and mechanism of both oxidation and reduction reactions compared to simpler nitrophenols.
Photochemical Transformations: Nitrophenols are known atmospheric pollutants that can undergo photolysis. cdc.govacs.org Research is needed to understand how this compound behaves under UV or visible light. It is plausible that intramolecular hydrogen transfer from the hydroxyl to the nitro group could initiate photochemical decay, a pathway observed in other ortho-nitrophenols. acs.org Understanding these pathways is crucial for assessing its environmental persistence.
Exploration of Solid-State Chemistry and Crystal Engineering (if relevant to reactivity)
The arrangement of molecules in the solid state can significantly influence a compound's physical properties and, in some cases, its reactivity. The functional groups on this compound make it an excellent candidate for crystal engineering studies.
Key Research Questions:
Supramolecular Assembly: The molecule contains both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and nitro groups). This facilitates the formation of robust hydrogen-bonded networks. st-andrews.ac.uk The study of how these molecules self-assemble into specific patterns (synthons) could lead to the design of new materials with tailored architectures.
Polymorphism: Many organic compounds can crystallize in multiple forms, known as polymorphs, each with different properties. A systematic search for polymorphs of this compound could reveal different packing arrangements, which might affect its stability and dissolution.
Co-crystallization: By combining this compound with other molecules (co-formers), it may be possible to create co-crystals with unique properties. The nitro group, in particular, is known to participate in specific intermolecular interactions that can be exploited in crystal design. st-andrews.ac.uk
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized, saving time and resources. catalysis.blog For a molecule like this compound, where experimental data is lacking, computational modeling is an invaluable starting point.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can provide insights into the molecule's reactivity. researchgate.netdiva-portal.org
Predicting Reaction Pathways: Computational methods can map out the potential energy surfaces for chemical reactions, helping to identify the most likely reaction pathways and calculate the energy barriers for transition states. catalysis.blognih.gov This could be applied to predict the regioselectivity of its synthesis or the products of its degradation.
Quantitative Structure-Property Relationship (QSPR): By calculating various molecular descriptors, QSPR models could be developed to predict properties such as acidity (pKa), solubility, and potential biological activity based on its structure.
Table 1: Potential Areas for Computational Investigation of this compound
| Property/Methodology | Research Goal | Potential Impact |
| DFT Geometry Optimization | Determine the most stable 3D conformation. | Foundational data for all other computational and experimental studies. |
| NMR Chemical Shift Prediction | Predict ¹H and ¹³C NMR spectra. researchgate.netacs.org | Aid in structural confirmation and purity analysis of synthesized material. |
| pKa Calculation | Estimate the acidity of the phenolic proton. | Predict behavior in different pH environments; crucial for environmental and biological studies. |
| Reaction Barrier Calculation | Model transition states for synthetic and degradation reactions. nih.gov | Guide the design of efficient synthetic routes and understand stability. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualize electron-rich and electron-poor regions. | Predict sites for electrophilic and nucleophilic attack. |
Environmental Remediation Strategies Based on Chemical Transformations
Nitrophenols are recognized as environmental pollutants, often released from industrial processes and agricultural runoff. nih.govllojibwe.orgresearchgate.net It is imperative to study the environmental fate of this compound and develop effective remediation strategies.
Future Research Focus:
Biodegradation: Many microorganisms have evolved pathways to degrade nitrophenols. nih.govresearchgate.netresearchgate.net Research should be conducted to determine if existing bacterial strains can metabolize this compound. The presence of the methoxy and methyl groups may affect the rate and pathway of biodegradation compared to simpler nitrophenols. cdc.gov
Advanced Oxidation Processes (AOPs): AOPs, including photocatalysis, are effective for breaking down persistent organic pollutants. Future studies could investigate the degradation of this compound using catalysts like titanium dioxide (TiO₂) under UV light. The efficiency of degradation and the identity of any intermediate byproducts would need to be thoroughly characterized.
Electrochemical Reduction: The conversion of the toxic nitro group to a less harmful amino group via electrochemical reduction is a promising remediation technique. acs.org Research could optimize electrode materials and reaction conditions for the clean and efficient transformation of this compound into 5-amino-3-methoxy-2-methylphenol.
While this compound remains a largely unstudied molecule, its structure suggests a rich field for future chemical research. The strategic exploration of its synthesis, reaction mechanisms, solid-state properties, and environmental interactions, guided by advanced computational modeling, holds the promise of not only expanding our fundamental understanding of chemical reactivity but also potentially uncovering new applications for this unique compound. The roadmap outlined here provides a framework for initiating this exciting area of investigation.
Q & A
Basic: What synthetic routes are available for 5-Methoxy-2-methyl-3-nitrophenol, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nitration of methoxy-methylphenol precursors. A common approach involves controlled nitration of m-cresol derivatives under acidic conditions, followed by methoxylation. For example, Ashford’s Dictionary notes that nitration of m-cresol produces isomers like 3-methyl-6-nitrophenol, which can be modified to introduce methoxy groups . Key parameters include:
- Temperature control (40–60°C) to minimize byproducts.
- Solvent selection (e.g., acetic acid or sulfuric acid) to enhance regioselectivity.
- Stoichiometric ratios of nitric acid to substrate (typically 1:1.2) to avoid over-nitration.
Yield optimization requires post-reaction purification via recrystallization (ethanol/water mixtures) .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
Use a combination of analytical techniques:
- Melting Point Analysis : Compare experimental values (e.g., 92–94°C for structural analogs) with literature data to assess purity .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 197 for [M+H]⁺) .
Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?
Answer:
Discrepancies often arise from polymorphic forms or impurities. For example:
- Thermal Data : NIST reports fusion enthalpy (ΔfusH) for nitrophenol analogs; deviations may indicate incomplete purification. Use differential scanning calorimetry (DSC) to validate phase transitions .
- Solubility : Conflicting solubility in water vs. organic solvents (e.g., oxygenated solvents) can be addressed by standardizing solvent polarity and temperature (25°C ± 2°C) .
- Structural Analogues : Compare with 3-Methoxy-5-nitrophenol (CAS 7145-49-5), which has similar reactivity but distinct solubility profiles due to positional isomerism .
Advanced: How does the nitro group in this compound influence its reactivity in catalytic reduction studies?
Answer:
The nitro group undergoes selective reduction to an amine under hydrogenation (H₂/Pd-C) or enzymatic conditions. Key considerations:
- Catalyst Choice : Pd/C (10% w/w) in ethanol achieves >90% conversion at 50°C, while enzymatic systems (e.g., nitroreductases) offer regioselectivity but lower yields .
- Side Reactions : Competing methoxy group demethylation can occur under acidic conditions; monitor via TLC or HPLC .
- Mechanistic Insights : The electron-withdrawing nitro group enhances electrophilic substitution at the ortho position, as seen in similar nitrophenyl derivatives .
Safety: What precautions are critical when handling this compound in laboratory settings?
Answer:
Refer to SDS guidelines for nitrophenol analogs (e.g., 3-Methoxy-5-nitrophenol ):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS .
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinities with nitroreductases or cytochrome P450 enzymes.
- Kinetic Assays : Monitor nitro group reduction rates via UV-Vis (λ = 400–420 nm for nitrophenol intermediates) .
- Competitive Inhibition Studies : Co-incubate with substrates like NADPH to assess metabolic pathway interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
